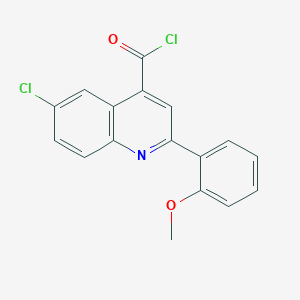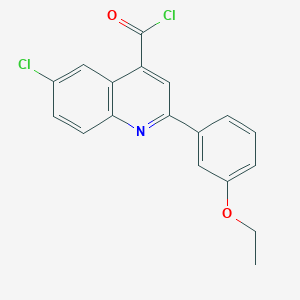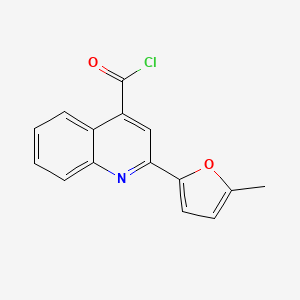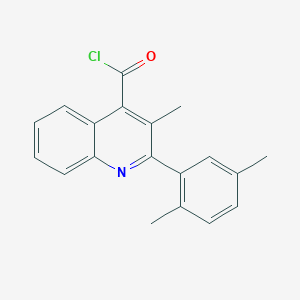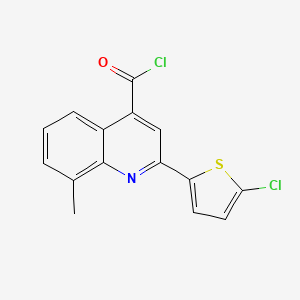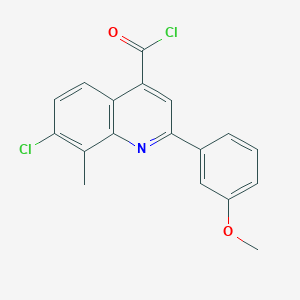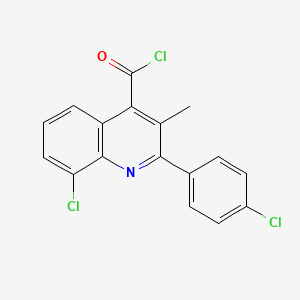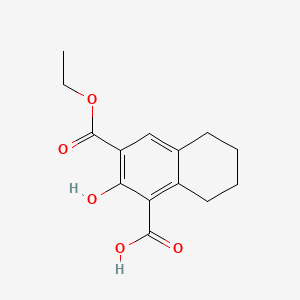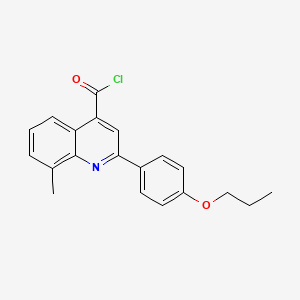
8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
説明
8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C20H18ClNO2 . It is also known as S01118, O6-chloroacetyl-8-methyl-2-(4-propoxyphenyl)quinoline, and 8-MPQCC. This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline backbone with a propoxyphenyl group at the 2-position and a carbonyl chloride group at the 4-position. The molecular weight of this compound is 339.82 .科学的研究の応用
Helical Structures of Quinoline-Derived Oligoamides
A study conducted by Jiang et al. (2003) focused on the synthesis of oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which are related to quinoline derivatives. These oligomers were shown to adopt stable helical structures, confirmed through X-ray diffraction and NMR, highlighting the significance of quinoline derivatives in structural studies of oligoamides.
Synthesis of Quino[1,2-c]quinazolines
Phillips and Castle (1980) explored the use of quinoline derivatives in the synthesis of quino[1,2-c]quinazolines, a class of compounds with potential pharmaceutical applications. Their research, documented in Journal of Heterocyclic Chemistry, demonstrated the versatility of quinoline derivatives as intermediates in organic synthesis.
Structural Analysis and Crystal Structure Studies
Several studies have been conducted on the crystal structure and molecular analysis of quinoline derivatives. For instance, Polo-Cuadrado et al. (2021) performed in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, providing insights into the molecular geometry and intermolecular interactions of such compounds.
Applications in Catalysis and Polymer Chemistry
The use of quinoline derivatives in catalysis and polymer chemistry has been explored in various studies. For example, Pan et al. (2016) demonstrated the efficiency of a ruthenium complex with quinoline derivatives in coupling cyclization reactions, highlighting the potential industrial applications of these compounds.
Free Radical Reactions in Polymer Films
Aspée et al. (2003) investigated free radical reactions in poly(methyl methacrylate) films using a quinoline-TEMPO sensor. Their research, published in Macromolecules, offers insights into the monitoring of radical processes in polymer films, a field where quinoline derivatives can play a significant role.
Antimicrobial Activity of Quinoline-Based Polymers
Patel et al. (2005) synthesized and characterized copolymers of quinoline derivatives, assessing their thermal properties and antimicrobial activity. This study, found in Journal of Polymer Science Part A, demonstrates the potential of quinoline derivatives in creating antimicrobial polymers.
特性
IUPAC Name |
8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-11-24-15-9-7-14(8-10-15)18-12-17(20(21)23)16-6-4-5-13(2)19(16)22-18/h4-10,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYMEVYTEKXDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)


